
4-Butoxy-2,3,5,6-tetrachlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-2,3,5,6-tetrachlorophenol is a chemical compound with the molecular formula C10H10Cl4O2. It is a derivative of tetrachlorophenol, where a butoxy group is attached to the phenol ring. This compound is known for its use in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-2,3,5,6-tetrachlorophenol typically involves the reaction of 2,3,5,6-tetrachlorophenol with butyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butoxy-2,3,5,6-tetrachlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium hydroxide.
Major Products
The major products formed from these reactions include various chlorinated phenols, quinones, and substituted phenols, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Butoxy-2,3,5,6-tetrachlorophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections.
Industry: It is used in the manufacture of pesticides, disinfectants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Butoxy-2,3,5,6-tetrachlorophenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to antimicrobial effects. The compound targets various molecular pathways, including those involved in oxidative stress and cellular respiration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrachlorophenol: A closely related compound without the butoxy group.
Pentachlorophenol: Contains an additional chlorine atom compared to 4-Butoxy-2,3,5,6-tetrachlorophenol.
4-Chloro-2,3,5,6-tetrachlorophenol: Another derivative with a different substituent.
Uniqueness
This compound is unique due to the presence of the butoxy group, which imparts different chemical and physical properties compared to its analogs. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
89748-16-3 |
|---|---|
Molekularformel |
C10H10Cl4O2 |
Molekulargewicht |
304.0 g/mol |
IUPAC-Name |
4-butoxy-2,3,5,6-tetrachlorophenol |
InChI |
InChI=1S/C10H10Cl4O2/c1-2-3-4-16-10-7(13)5(11)9(15)6(12)8(10)14/h15H,2-4H2,1H3 |
InChI-Schlüssel |
RTAJHIFMSZJBAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)
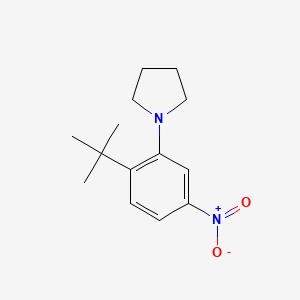
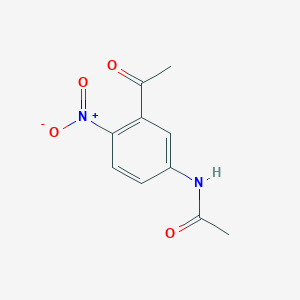
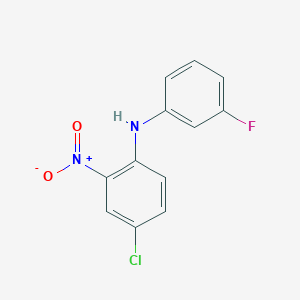
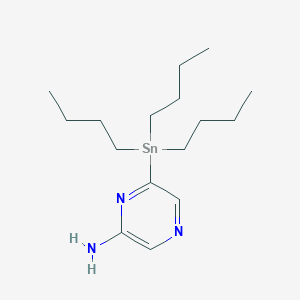
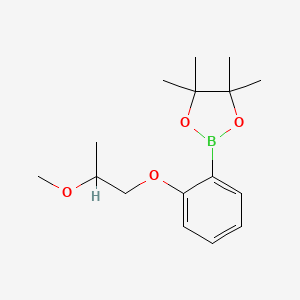
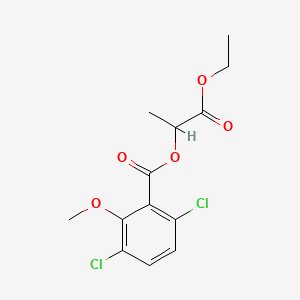
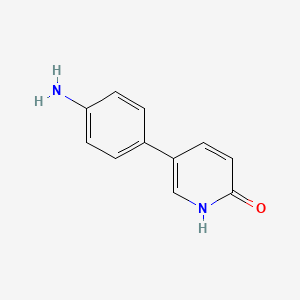
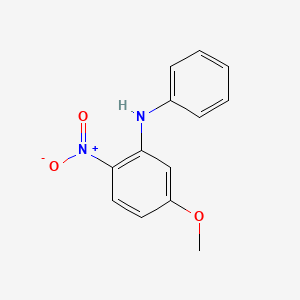
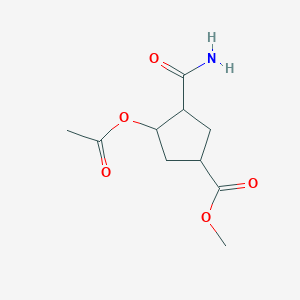
![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B13996240.png)


